molecular formula C6H5O7K3·H2O<br>K3C6H5O7<br>C6H5K3O7 B1195846 Potassium citrate CAS No. 866-84-2

Potassium citrate

Número de catálogo B1195846
Número CAS: 866-84-2
Peso molecular: 306.39 g/mol
Clave InChI: QEEAPRPFLLJWCF-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid. It is a white, hygroscopic crystalline powder that is odorless with a saline taste . It is used to treat kidney stones and may also be used to control kidney stones derived from uric acid or cystine .


Synthesis Analysis

Potassium citrate can be synthesized by the neutralization of citric acid, which is achieved by the addition of potassium bicarbonate, potassium carbonate, or potassium hydroxide to it. The solution can then be filtered and the solvent can be evaporated till granulation .


Molecular Structure Analysis

The molecular formula of Potassium citrate is K3C6H5O7 . It contains 38.28% potassium by mass .


Chemical Reactions Analysis

Potassium citrate can react with acidic conditions. For example, it has been used in the synthesis of nitrogen-doped micro-mesoporous carbon microspheres .


Physical And Chemical Properties Analysis

Potassium citrate is a white, hygroscopic crystalline powder. It is odorless with a saline taste. It is soluble in water and glycerin, but insoluble in ethanol (95%) .

Aplicaciones Científicas De Investigación

Bone Health and Osteopenia Treatment

  • Application Summary : Potassium Citrate has been used in a study to test its efficacy in modifying bone turnover in women with postmenopausal osteopenia .
  • Methods of Application : In the study, 40 women met the inclusion criteria and were randomly assigned to the treatment or the placebo group. They were treated with Potassium Citrate (30 mEq day −1) or a placebo in addition to calcium carbonate (500 mg day −1) and vitamin D (400 IU day −1) .
  • Results : The study found that Potassium Citrate supplementation decreases the biochemical markers of bone loss in a group of osteopenic women .

Treatment of Kidney Stones

  • Application Summary : Potassium Citrate is used to control kidney stones derived from uric acid or cystine .
  • Methods of Application : Potassium Citrate is rapidly absorbed when given by mouth, and is excreted in the urine . It is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .
  • Results : It is often used by patients with cystinuria and has shown a significant reduction in the incidence of stone formation .

Safety And Hazards

Potassium citrate may cause serious side effects such as severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion, a peptic ulcer in your stomach, wasting syndrome, a large tissue injury (such as a severe burn), if you are dehydrated or malnourished, or if you take a “potassium-sparing” diuretic .

Direcciones Futuras

Potassium citrate is rapidly absorbed when given by mouth, and is excreted in the urine . Since it is an alkaline salt, it is effective in reducing the pain and frequency of urination when these are caused by highly acidic urine . It is used for this purpose in dogs and cats, but is chiefly employed as a non-irritating diuretic . It is also used as an alkalizing agent in the treatment of mild urinary tract infections, such as cystitis . Future directions for the use of Potassium citrate could include further exploration of its effects on bone health, as suggested by a study that found it prevents increased osteoclastogenesis resulting from acidic conditions .

Propiedades

IUPAC Name

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEAPRPFLLJWCF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K3C6H5O7, C6H5K3O7
Record name potassium citrate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Potassium_citrate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6100-05-6 (Parent)
Record name Potassium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8027325
Record name Tripotassium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium.
Record name Potassium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Potassium Citrate

CAS RN

866-84-2, 7778-49-6
Record name Potassium citrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citric acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium citrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tripotassium citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8027325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R1NVR0HW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Effervescent Tablets and Granules were prepared using standards techniques known to persons skilled in the art. For Example: From one 20 mg duloxetine capsule, granules were emptied into mortar and pestle to prepare fine powder. A homogeneous mixture of effervescent duloxetine powder was obtained by diluting the above powdered duloxetine with about 958 mg sodium bicarbonate USP, about 832 mg citric acid USP and about 312 mg potassium carbonate USP. This powder reacted with the 60 ml water to create effervescence resulting in a bubbling solution of duloxetine with sodium citrate and potassium citrate as principal antacids
[Compound]
Name
one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
832 mg
Type
reactant
Reaction Step Four
Quantity
312 mg
Type
reactant
Reaction Step Four
Quantity
958 mg
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

An aqueous solution of potassium citrate was prepared by adding 132 grams of potassium hydroxide (KOH, 85% pure) and 210 grams of citric acid monohydrate to 695 grams of distilled water. To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added. After mixing, the mixture was transferred to a Niro spray dryer, which maintained an inlet air temperature of 120° C. and an outlet air temperature of 90° C. The resultant free-flowing powder was hygroscopic and collapsed in storage over night.
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
695 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In one embodiment, the pre-polish cleaner is formed from citric acid and potassium citrate, and has a pH in the lower end of the above-described range; more particularly it has a pH in the range of 2.5 to 4. In one illustrative embodiment, the pre-polish cleaner is formed by combining, with water, 40 g/l of anhydrous citric acid and 40 g/l of potassium citrate monohydrate. In other embodiments of the present invention, the cleaning solution is formed from a combination of citric acid and potassium citrate wherein the amount of citric acid is in the range of 0 to 40 g/l and the amount of potassium citrate is in the range of 0 to 40 g/l, and wherein the total number of g/l is greater than 0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Six powder mixes of potassium calcium citrate were prepared; their compositions are presented in Table 3. Calcium was provided as calcium carbonate. By adding equivalent amount of citric acid, calcium carbonate was allowed to dissolve in water or gastric juice by reacting with citric acid to form soluble calcium citrate. Potassium was provided as potassium citrate. When the premix of calcium carbonate, citric acid and potassium citrate was dissolved in water, the resulting aqueous preparations delivered the same single doses of calcium and potassium, as provided by the usual single doses of commercial calcium citrate and potassium citrate; that is, 20 mEq (400 mg) of calcium and 20 mEq of potassium, respectively. Preparation A contained just the amount of total citrate (40 mEq) to neutralize total amount of calcium and potassium cations (40 mEq). Thus, the molar ratio of Preparation A was 2:1:1.33, since each dose in 250 cc yielded 20 mmol potassium, 10 mmol calcium, and 1.33 mmol citrate (40 mEq divided by a valence of 3). The chemical composition of Preparation A was identical to a single dose of combined calcium citrate and potassium citrate treatment described in Examples 1 and 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium citrate
Reactant of Route 2
Potassium citrate
Reactant of Route 3
Potassium citrate
Reactant of Route 4
Potassium citrate
Reactant of Route 5
Potassium citrate
Reactant of Route 6
Potassium citrate

Citations

For This Compound
32,400
Citations
M Marangella, M Di Stefano, S Casalis, S Berutti… - Calcified Tissue …, 2004 - Springer
… to evaluate whether potassium citrate favorably affects bone … 3-month course of potassium citrate supplementation (0.08–0.1 … an alkaline salt, such as potassium citrate, can reduce bone …
Number of citations: 143 link.springer.com
CYC Pak, C Fuller, K Sakhaee, GM Preminger… - The Journal of …, 1985 - Elsevier
… with a liquid preparation of potassium citrate, which we prepared by mixing potassium citrate in distilled water at a concentration of 2 mEq./ml. When potassium citrate in a slow release …
Number of citations: 335 www.sciencedirect.com
P Barcelo, O Wuhl, E Servitge, A Rousaud… - The Journal of …, 1993 - Elsevier
… to potassium citrate were mild causing only 2 patients in the potassium citrate group and 1 … In summary, our randomized trial showed the efficacy of potassium citrate in preventing new …
Number of citations: 478 www.sciencedirect.com
CYC Pak, K Sakhaee, C Fuller - Kidney international, 1986 - Elsevier
… that potassium citrate … potassium citrate in the management of uric acid nephrolithiasis. It represents biochemical and clinical results of our long—term clinical trial with potassium citrate …
Number of citations: 291 www.sciencedirect.com
K Sakhaee, M Nicar, K Hill, CYC Pak, K Sakhaee - Kidney international, 1983 - Elsevier
… , from 5.35 0.18 so to 6.68 0.14 for potassium citrate and 6.73 … During potassium citrate therapy, urinary calcium … pH, and (2) potassium citrate may prevent the complication of calcium …
Number of citations: 359 www.sciencedirect.com
FJ He, ND Markandu, R Coltart, J Barron… - …, 2005 - Am Heart Assoc
… potassium chloride with potassium citrate (96 mmol/d, each … 138±12/88±6 mm Hg with potassium citrate (24-hour urinary … potassium chloride and potassium citrate, mean difference (95…
Number of citations: 109 www.ahajournals.org
KF Moseley, CM Weaver, L Appel… - Journal of Bone and …, 2013 - Wiley Online Library
… change in calcium balance between potassium citrate 60 mmol/d and potassium citrate 90 mmol/d (Fig. 1C). Intact PTH decreased in both potassium citrate treatment groups, reaching …
Number of citations: 92 asbmr.onlinelibrary.wiley.com
CY Pak - Mineral and electrolyte metabolism, 1994 - europepmc.org
… duplicate its actions, that potassium citrate may have a beneficial bone-… Finally, the research on potassium citrate has led to two … to potassium citrate in the management of stone disease. …
Number of citations: 268 europepmc.org
JM Peacock, R Orchardson - Journal of clinical periodontology, 1999 - Wiley Online Library
… (1991), our data suggest that preparations containing potassium citrate or tartrate could be … Markowitz & Kim (1992) also measured the effects of potassium citrate on intradental nerve …
Number of citations: 171 onlinelibrary.wiley.com
GM Preminger, K Sakhaee, CYC Pak - The Journal of urology, 1988 - Elsevier
… We compared the effects of potassium citrate to those of … a control phase, during potassium citrate treatment (80 mEq. … Potassium citrate caused a decrease in urinary calcium and …
Number of citations: 108 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.